Cytostatin

描述

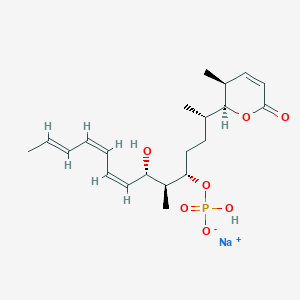

Cytostatin is a naturally occurring compound isolated from Streptomyces sp., characterized as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) . Its molecular formula is C₂₁H₃₃O₇P, with a molecular weight of 428.456 g/mol. Structurally, this compound features a phosphate group at C9, a hydroxyl group at C11, and an unsaturated lactone moiety . It exhibits anti-tumor activity by inhibiting cell adhesion to the extracellular matrix and inducing apoptosis in cancer cells such as B16 melanoma and EL-4 lymphoma . This compound’s IC₅₀ against PP2A ranges from <20 nM to 400 nM, depending on the assay system .

作用机制

Target of Action

Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .

Mode of Action

This compound acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .

Biochemical Pathways

The inhibition of PP2A by this compound affects numerous biological processes, including cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

It is known that this compound is a water-soluble ester of hexestrol , which suggests that it may have good bioavailability.

Result of Action

This compound’s inhibition of PP2A results in the augmentation of the tumor-killing activity of natural killer (NK) cells . This leads to the suppression of tumor metastasis in animal models .

生化分析

Biochemical Properties

Cytostatin is known to interact with a variety of enzymes, proteins, and other biomolecules. It is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase . PP2A is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . This compound’s inhibitory activity against PP2A has been shown to augment the tumor-killing activity of natural killer (NK) cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular signaling pathways and affecting gene expression . For instance, it has been shown to have a stronger inhibitory activity against PP2A in vitro and augmented the tumor-killing activity of NK cells in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This binding interaction results in the inhibition of PP2A, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

It is known that this compound shows a stronger inhibitory activity against PP2A in vitro

Metabolic Pathways

As a potent inhibitor of PP2A, it is likely that this compound interacts with various enzymes or cofactors within the cell

生物活性

Cytostatin is a naturally occurring compound known for its significant biological activities, particularly in the context of cancer research and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is classified as a protein phosphatase 2A (PP2A) inhibitor, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The compound exhibits anti-metastatic properties and has been studied for its potential in cancer therapy due to its ability to induce apoptosis in malignant cells and inhibit tumor growth.

This compound's biological activity is primarily attributed to its interaction with specific cellular pathways:

- Inhibition of Protein Phosphatase 2A (PP2A) : this compound selectively inhibits PP2A, an enzyme involved in regulating several signaling pathways that control cell proliferation and survival. This inhibition leads to increased phosphorylation of target proteins that promote apoptosis and inhibit cell cycle progression .

- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells. The compound has been shown to activate caspases, which are essential for the execution phase of apoptosis, thereby leading to cell death .

- Anti-Metastatic Properties : this compound has demonstrated the ability to inhibit metastasis in various cancer models. Its mechanism involves disrupting the signaling pathways that facilitate cancer cell migration and invasion .

Case Studies and Experimental Data

- Study on this compound's Anti-Cancer Effects :

- Mechanistic Insights :

- Comparative Analysis :

Data Table: Biological Activity Summary

科学研究应用

Nephrology

Cytostatin is increasingly recognized for its utility in assessing renal function:

- GFR Estimation : Studies indicate that serum cystatin C levels correlate more accurately with GFR compared to creatinine levels, particularly in patients with chronic kidney disease (CKD). For instance, a meta-analysis demonstrated that cystatin C-based eGFR estimates provided better risk stratification for patients with moderate to severe renal impairment .

- Risk Prediction : Elevated cystatin C levels have been associated with increased risks of all-cause mortality and cardiovascular events in CKD patients. This highlights its potential as a prognostic marker .

Oncology

This compound's role extends into oncology, where it is implicated in tumor biology:

- Tumor Invasion and Metastasis : Research indicates that this compound may influence cancer progression by modulating proteolytic activity associated with tumor invasion . Its expression levels have been correlated with the aggressiveness of certain cancers.

- Biomarker for Cancer Mortality : Elevated cystatin C levels have been linked to increased cancer mortality rates, suggesting that it may serve as a valuable biomarker for identifying high-risk cancer patients .

Cardiovascular Health

Cystatin C is also being explored for its cardiovascular implications:

- Association with Cardiovascular Events : Studies show that higher plasma cystatin C concentrations are associated with an increased risk of cardiovascular mortality. This relationship underscores the importance of monitoring cystatin C levels in patients with pre-existing cardiovascular conditions .

Case Study on CKD Patients

A study involving 200 CKD patients demonstrated that those with elevated cystatin C levels had a significantly higher risk of progression to end-stage renal disease (ESRD) compared to those with normal levels. This finding supports the use of cystatin C as a critical biomarker for monitoring CKD progression.

Case Study on Cancer Patients

In a cohort study of breast cancer patients, those with higher pre-treatment cystatin C levels exhibited poorer overall survival rates compared to those with lower levels. This suggests that cystatin C could be integrated into routine assessments for cancer prognosis.

化学反应分析

Biological Evaluation and Activity

The alpha,beta-unsaturated lactone, the C-11-hydroxy group, and a fully deprotected phosphate moiety at C-9 are essential for the PP2A-inhibitory activity of cytostatin. The triene moiety in the side chain can be replaced by other lipophilic residues with only a moderate decrease in biological activity . this compound and its analogues do not inhibit other phosphatases such as PP1, VHR, PTP1B, and CD45, demonstrating high selectivity for PP2A .

Each of the this compound diastereomers exhibited a reduced activity towards inhibition of PP2A (>100-fold), demonstrating the importance of the presence and stereochemistry of the C10-methyl and C11-hydroxy groups for potent PP2A inhibition .

The C9-phosphate (>4000-fold), C11-alcohol (250-fold), and triene (220-fold) contribute to PP2A inhibition .

Effects of Structural Modifications on PP2A Inhibition

| Structural Modification | Impact on PP2A Inhibition |

|---|---|

| Removal or modification of C9-phosphate | >4000-fold decrease |

| Removal or modification of C11-alcohol | 250-fold decrease |

| Replacement of triene with other lipophilic residues | Moderate decrease |

Stereochemistry and Activity

The stereochemistry at various positions significantly impacts the activity of this compound. For instance, C10-methyl and C11-hydroxy groups are crucial for potent PP2A inhibition . Studies involving C4–C6 stereoisomers of the this compound lactone helped define the C4–C6 relative stereochemistry of the natural product .

常见问题

Basic Research Questions

Q. What molecular targets and signaling pathways are implicated in Cytostatin's mechanism of action, and how can researchers design experiments to validate its specificity for PP2A?

- Methodological Answer : Begin by conducting competitive inhibition assays using purified PP2A, PP1, and PP5 catalytic subunits to compare this compound's IC50 values. Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Validate selectivity by testing against related phosphatases (e.g., PP4, PP6) and employ siRNA knockdown models in cancer cell lines to confirm phenotypic effects (e.g., apoptosis induction) .

Q. How should researchers structure experimental designs to evaluate this compound's antitumor efficacy in vitro while minimizing confounding variables?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: this compound treatment at varying concentrations.

- C omparison: Untreated cells or cells treated with fostriecin (structurally related inhibitor).

- O utcome: Apoptosis markers (e.g., caspase-3 activation), cell viability (MTT assay), PP2A activity (phosphatase assays).

- T ime: 24–72-hour exposure.

Include controls for off-target effects (e.g., PP2A rescue via overexpression) and use standardized protocols for replication .

Q. What are the key challenges in synthesizing this compound, and how can researchers optimize its stereochemical purity?

- Methodological Answer : Address stereochemical complexity (e.g., C9 phosphate and C11 hydroxyl groups) via asymmetric synthesis. Use chiral HPLC and nuclear magnetic resonance (NMR) to verify enantiomeric purity. Optimize reaction conditions (e.g., low-temperature lithiation for C3-C11 bond formation) and employ parallel reaction screening to refine yield and selectivity .

Q. Which analytical techniques are critical for characterizing this compound's structural and physicochemical properties in preclinical studies?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (1H, 13C, 31P) for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Assess stability via accelerated degradation studies (pH, temperature) and quantify solubility using HPLC with photodiode array detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in this compound's inhibitory potency across PP2A isoforms or chimeric phosphatases?

- Methodological Answer : Synthesize this compound analogs (e.g., C10-C11 diastereomers, lactone-deficient derivatives) and test against PP2A catalytic subunit isoforms (e.g., PP2Acα vs. PP2Acβ) and chimeric constructs (e.g., PP1/PP2A). Use molecular docking to map interactions (e.g., C3 with PP2A Cys269) and correlate with inhibitory data. Address contradictions by analyzing enzyme kinetics (Km, Vmax) under varying redox conditions .

Q. What experimental approaches can elucidate the role of this compound's (Z,Z,E)-triene motif in conferring selectivity over PP1 and PP5?

- Methodological Answer : Perform alanine scanning mutagenesis on PP2A to identify residues critical for triene binding. Compare inhibition profiles of triene-modified analogs using in vitro phosphatase assays. Utilize cryo-EM or molecular dynamics simulations to visualize triene-phosphatase interactions and validate with cellular assays (e.g., PP2A-dependent dephosphorylation of AKT) .

Q. How can researchers design combination therapy studies to overcome this compound's potential resistance mechanisms in solid tumors?

- Methodological Answer : Screen for synergistic partners (e.g., kinase inhibitors, chemotherapeutics) using high-throughput combinatorial assays. Apply Chou-Talalay analysis to calculate combination indices. Validate in vivo using orthotopic xenograft models and assess PP2A reactivation markers (e.g., phosphorylation of B56 regulatory subunits) post-treatment .

Q. What methodologies are appropriate for investigating this compound's pharmacokinetic-pharmacodynamic (PK-PD) disconnect in in vivo models?

- Methodological Answer : Employ LC-MS/MS to quantify plasma and tissue concentrations in rodents. Correlate PK data (Cmax, AUC) with PD endpoints (e.g., tumor growth inhibition, PP2A activity in biopsies). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing and identify metabolites via hepatic microsome assays .

Q. How should researchers address conflicting data on this compound's cytotoxicity in hypoxic versus normoxic tumor microenvironments?

- Methodological Answer : Replicate experiments under controlled oxygen levels (e.g., hypoxia chambers). Measure ROS production and PP2A activity via fluorogenic substrates. Apply RNA-seq to identify hypoxia-induced phosphatase regulatory subunits (e.g., B55α) that modulate this compound sensitivity. Use Bayesian statistical models to quantify uncertainty in dose-response curves .

Q. What strategies can mitigate batch-to-batch variability in this compound's bioactivity during large-scale preclinical testing?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Synthesis : Monitor intermediates via in-process controls (IPC).

- Characterization : Use orthogonal methods (e.g., CD spectroscopy for chirality, DSC for crystallinity).

- Bioassays : Include reference standards in each assay plate and normalize data to internal controls (e.g., fostriecin IC50).

Document variability using coefficient of variation (CV) analysis and adjust statistical models (e.g., mixed-effects regression) .

Q. Methodological Resources

- Statistical Analysis : Consult biostatisticians early to select tests (e.g., Mann-Whitney for nonparametric data, ANOVA for dose-response studies) and avoid Type I/II errors .

- Data Interpretation : Use PRISMA guidelines for systematic reviews of this compound’s preclinical data and GRADE criteria to assess evidence quality .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Fostriecin

Structural and Functional Similarities:

- Shared Core Features : Both Cytostatin and Fostriecin belong to the fostriecin family, featuring a C9-phosphate, C11-alcohol, and (Z,Z,E)-triene system critical for PP2A inhibition .

- Target Specificity : Both compounds selectively inhibit PP2A and PP4, but Fostriecin exhibits higher potency (IC₅₀ = 0.2–4 nM for PP2A) compared to this compound .

Key Differences:

- Lactone Subunit : Fostriecin derivatives lacking the lactone retain PP2A inhibition but lose activity against PP1 and chimeric phosphatases, whereas this compound’s lactone contributes to its selectivity .

- Carbon Chain Length : Fostriecin has a longer carbon backbone, which may enhance binding to PP2A’s catalytic site .

Table 1: this compound vs. Fostriecin

Bactobolin

Functional Overlap:

- Apoptosis Induction: Both this compound and Bactobolin induce apoptosis, but their efficacy varies by cell type. Bactobolin strongly activates apoptosis in B16 melanoma, while this compound is more effective in EL-4 lymphoma .

Mechanistic Divergence:

- Target Pathway : Bactobolin’s mechanism is less dependent on PP2A inhibition and more linked to ribosomal stress, unlike this compound’s PP2A-driven apoptosis .

- Caspase-3 Dependence : this compound-induced apoptosis in B16 cells requires caspase-3 activation, whereas Bactobolin’s effects are caspase-3-independent .

Table 2: this compound vs. Bactobolin

| Feature | This compound | Bactobolin |

|---|---|---|

| Primary Target | PP2A | Ribosomal proteins |

| Apoptosis Selectivity | EL-4 lymphoma > B16 melanoma | B16 melanoma > EL-4 lymphoma |

| Caspase-3 Dependence | Yes (B16 cells) | No |

Cephalostatins

Structural Contrast:

- Chemical Class : Cephalostatins are steroid dimers, unlike this compound’s phosphate-containing polyketide structure .

- Anti-Tumor Mechanism : Cephalostatins act via mitochondrial disruption, whereas this compound targets PP2A-mediated signaling .

Functional Comparison:

- Potency : Cephalostatins show nM-level cytotoxicity in vitro, comparable to this compound, but lack PP2A selectivity .

Clinical and Therapeutic Potential

This compound’s PP2A inhibition makes it a candidate for treating cancers, neurodegenerative diseases, and autoimmune disorders . Its ability to suppress metastasis in B16-BL6 melanoma models highlights its therapeutic promise . However, its selectivity over PP1 and PP5 remains a challenge for clinical translation .

Conclusion this compound’s unique combination of a C9-phosphate, C11-alcohol, and lactone underpins its PP2A selectivity and anti-tumor effects. While Fostriecin offers higher potency, this compound’s synthetic tractability and apoptosis-inducing properties in specific cancers position it as a valuable tool for studying PP2A-driven pathways. Future work should focus on optimizing selectivity and bioavailability through structural analogs.

属性

IUPAC Name |

sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWSCXWALSKXSD-IAPNMYKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。